molecular formula C12H14O2 B1525114 4-Benzoyloxane CAS No. 639468-72-7

4-Benzoyloxane

Cat. No. B1525114
M. Wt: 190.24 g/mol
InChI Key: GLRSKPCBJZOJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzoyloxane is a chemical compound with the molecular formula C12H14O2 . It has a molecular weight of 190.24 g/mol .


Molecular Structure Analysis

The molecular structure of a compound like 4-Benzoyloxane can be analyzed using various techniques. These include quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, and structural correlation . The fragmentation pattern in a mass spectrum can also assist in the identification of a compound .

Scientific Research Applications

1. Versatile Scaffold in Medicinal Chemistry

4-Benzoyloxane derivatives, including 1,4-Benzodioxane, have been widely used as versatile scaffolds in medicinal chemistry. These compounds have been employed to design molecules with diverse bioactivities, spanning decades of drug discovery. They have been developed into agonists and antagonists for various receptor subtypes, including neuronal nicotinic, α1 adrenergic, and serotoninergic receptors, as well as antitumor and antibacterial agents. This demonstrates the compound's foundational role in the development of therapeutic agents addressing a wide range of biological targets (Bolchi et al., 2020).

2. Anti-Metastatic Activity in Cancer Treatment

A derivative of 4-Benzoyloxane, specifically 4F-benzoyl-TE14011, encapsulated in biodegradable poly D,L-lactic acid microcapsules, demonstrated significant anti-metastatic activity in mice against pulmonary metastasis of melanoma cells. This study highlighted the potential of 4-Benzoyloxane derivatives in creating effective drug delivery systems for cancer treatment, showcasing their applicability in suppressing tumor growth and metastasis (Takenaga et al., 2004).

3. Matrix Metalloproteinase Inhibition

N-Benzoyl 4-aminobutyric acid hydroxamate analogs, incorporating a 4-Benzoyloxane framework, have been synthesized and evaluated as inhibitors of matrix metalloproteinases (MMPs). This research underscores the compound's utility in designing inhibitors that can modulate the activity of MMPs, enzymes involved in tissue remodeling and degradation, which are critical in various diseases including cancer and inflammatory conditions (Nakatani et al., 2006).

4. Stem Cell Mobilization

4-Benzoyloxane derivatives, such as BKT140, have been shown to play a significant role in stem cell mobilization. BKT140, a CXCR4 antagonist with a high affinity, demonstrated the ability to mobilize CD34+ cells effectively in patients with multiple myeloma. This finding suggests the potential of such compounds in enhancing stem cell collection and transplantation processes, offering new avenues for treating hematological diseases (Peled et al., 2013).

5. Controlled Drug Delivery Systems

4-Benzoyloxane derivatives have also been utilized in the development of controlled drug delivery systems. For instance, benzoyl peroxide microsponges prepared using a 4-Benzoyloxane scaffold demonstrated the ability to control the release of active agents to the skin. This application highlights the compound's role in minimizing side effects while ensuring effective drug delivery, particularly in treating conditions like acne (Jelvehgari et al., 2006).

Safety And Hazards

Based on the safety data sheet for 4-Benzoyloxane, it is classified as harmful if swallowed . In case of eye contact, it is recommended to flush immediately with plenty of flowing water for 10 to 15 minutes .

properties

IUPAC Name

oxan-4-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRSKPCBJZOJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzoyloxane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzoyloxane
Reactant of Route 2
Reactant of Route 2
4-Benzoyloxane
Reactant of Route 3
Reactant of Route 3
4-Benzoyloxane
Reactant of Route 4
Reactant of Route 4
4-Benzoyloxane
Reactant of Route 5
Reactant of Route 5
4-Benzoyloxane
Reactant of Route 6
Reactant of Route 6
4-Benzoyloxane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.